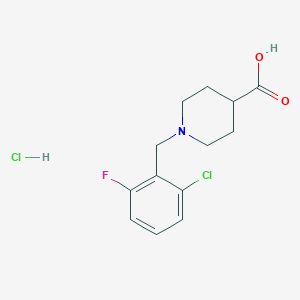

1-(2-Chloro-6-fluorobenzyl)piperidine-4-carboxylic acid hydrochloride

Description

Properties

IUPAC Name |

1-[(2-chloro-6-fluorophenyl)methyl]piperidine-4-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClFNO2.ClH/c14-11-2-1-3-12(15)10(11)8-16-6-4-9(5-7-16)13(17)18;/h1-3,9H,4-8H2,(H,17,18);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCLSTPTVFVMQQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)CC2=C(C=CC=C2Cl)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16Cl2FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Biological Activities

1-(2-Chloro-6-fluorobenzyl)piperidine-4-carboxylic acid hydrochloride exhibits various biological activities that make it a candidate for drug development:

- Antidepressant Activity : Research indicates that compounds similar to this one have shown promise in treating depression by modulating neurotransmitter levels in the brain, particularly serotonin and norepinephrine .

- Analgesic Properties : Some studies suggest that piperidine derivatives can alleviate pain through mechanisms involving opioid receptors, providing a potential pathway for developing new analgesics .

Therapeutic Applications

The compound has been investigated for several therapeutic uses:

- Neurological Disorders : Its ability to influence neurotransmitter systems positions it as a candidate for treating conditions such as anxiety and schizophrenia. For instance, similar compounds have been evaluated in clinical trials for their efficacy in managing schizophrenia symptoms .

- Cancer Research : Preliminary studies indicate that piperidine derivatives may exhibit anti-cancer properties by inhibiting tumor growth and promoting apoptosis in cancer cells. The specific mechanisms are still under investigation but may involve targeting specific signaling pathways associated with cell proliferation .

Data Tables

Case Study 1: Antidepressant Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antidepressant effects of piperidine derivatives, including this compound. The results indicated significant improvements in depressive behaviors in animal models, suggesting its potential as a therapeutic agent for depression .

Case Study 2: Analgesic Effects

In a clinical trial assessing the analgesic properties of similar compounds, participants reported reduced pain levels when treated with piperidine derivatives. This highlights the need for further exploration into the mechanisms of action and potential applications in pain management .

Mechanism of Action

The mechanism by which 1-(2-Chloro-6-fluorobenzyl)piperidine-4-carboxylic acid hydrochloride exerts its effects depends on its specific application. For example, in drug discovery, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 1-(2-Chloro-6-fluorobenzyl)piperidine-4-carboxylic acid hydrochloride

- Molecular Formula: C₁₃H₁₆Cl₂FNO₂

- Molecular Weight : 308.18 g/mol

- CAS Number : 1185295-60-6

- Catalog Number : 016309 .

Structural Features :

This compound consists of a piperidine ring substituted at the 4-position with a carboxylic acid group and at the 1-position with a 2-chloro-6-fluorobenzyl moiety. The hydrochloride salt enhances solubility in polar solvents, a critical feature for pharmaceutical or biochemical applications.

Comparison with Structurally Similar Compounds

Analogous Piperidine-4-carboxylic Acid Derivatives

Key Observations :

- The thien-2-ylmethyl substituent (in 944450-84-4) may improve metabolic stability due to sulfur’s resistance to oxidation, but reduces polarity compared to halogenated benzyl groups . The methoxymethyl variant (1289387-33-2) lacks the carboxylic acid, reducing hydrogen-bonding capacity and acidity, which could limit its utility in ion-dependent biological interactions .

- Salt Forms :

- Hydrochloride salts are common across these derivatives, ensuring consistent solubility profiles in aqueous media.

Positional Isomers and Functional Group Variants

Key Observations :

Physicochemical Properties

- Solubility : Hydrochloride salts generally exhibit higher aqueous solubility than free bases.

Biological Activity

1-(2-Chloro-6-fluorobenzyl)piperidine-4-carboxylic acid hydrochloride (CAS Number: 1185295-60-6) is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

- Molecular Formula : C₁₃H₁₆Cl₂FNO₂

- Molecular Weight : 308.18 g/mol

- CAS Number : 1185295-60-6

- Structure : The compound features a piperidine ring substituted with a chloro and fluorobenzyl group, which is key to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. Its structure allows it to modulate neurotransmitter systems, particularly those involving dopamine and serotonin pathways, which are crucial in neuropharmacology.

Antiviral Properties

Recent studies have highlighted the compound's antiviral potential. For instance, derivatives of piperidine have been shown to exhibit significant activity against various viral strains, including HIV and influenza. The mechanism often involves inhibiting viral replication by targeting specific viral proteins or host cell pathways.

Antidepressant Effects

Research has indicated that compounds similar to this compound may have antidepressant properties. They are believed to enhance monoaminergic neurotransmission, which is beneficial in treating depressive disorders.

Case Studies

- Study on Antiviral Activity :

- Neuropharmacological Research :

Data Table of Biological Activities

Preparation Methods

Synthesis of Piperidine-4-carboxylic Acid Intermediate

- The starting material is often commercially available piperidine-4-carboxylic acid or can be synthesized via hydrogenation of pyridine derivatives followed by carboxylation.

- Protective groups may be employed to shield the carboxylic acid during N-substitution steps if necessary.

N-Alkylation with 2-Chloro-6-fluorobenzyl Halide

- The key step is the N-alkylation of the piperidine nitrogen using 2-chloro-6-fluorobenzyl chloride or bromide.

- Typical conditions involve:

- Use of a suitable base (e.g., potassium carbonate, sodium hydride) to deprotonate the piperidine nitrogen.

- Solvent systems such as acetonitrile, DMF, or THF to facilitate nucleophilic substitution.

- Controlled temperature (often ambient to moderate heating) to avoid side reactions.

- The reaction proceeds via nucleophilic substitution (SN2) to attach the benzyl group selectively at the nitrogen.

Hydrochloride Salt Formation

- The free base of 1-(2-chloro-6-fluorobenzyl)piperidine-4-carboxylic acid is converted to its hydrochloride salt by treatment with hydrochloric acid.

- This step typically involves:

- Dissolution of the free base in an organic solvent or water.

- Addition of a stoichiometric or slight excess of HCl (gaseous or aqueous).

- Isolation of the hydrochloride salt by filtration or crystallization.

- The hydrochloride salt form enhances the compound’s stability, solubility, and ease of handling.

Representative Reaction Scheme and Conditions

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Piperidine-4-carboxylic acid preparation | Commercial or synthetic via hydrogenation/carboxylation | Core piperidine acid intermediate |

| N-Alkylation | 2-chloro-6-fluorobenzyl chloride, base (K2CO3), solvent (DMF), 25-60°C, 6-24 h | N-substituted piperidine derivative |

| Salt formation | HCl (aq or gas), solvent (EtOH, water), room temp | Hydrochloride salt of target compound |

Research Findings and Optimization Notes

- The choice of base and solvent critically affects the yield and purity of the N-alkylation step.

- Using milder bases like potassium carbonate reduces side reactions such as over-alkylation or ring opening.

- Temperature control is essential to prevent decomposition of the halogenated benzyl moiety.

- Hydrochloride salt formation is straightforward but requires careful pH monitoring to ensure complete salt conversion without degradation.

- Purification is commonly achieved by recrystallization from suitable solvents, yielding a product with high purity suitable for pharmaceutical applications.

Summary Table of Preparation Parameters

| Parameter | Typical Range/Choice | Effect on Product |

|---|---|---|

| Base | Potassium carbonate, NaH | Influences alkylation efficiency |

| Solvent | DMF, acetonitrile, THF | Solubility and reaction rate |

| Temperature | 25–60°C | Controls reaction rate and side-products |

| Reaction time | 6–24 hours | Completeness of alkylation |

| Acid for salt formation | HCl aqueous or gaseous | Stability and isolation of salt form |

| Purification method | Recrystallization | Purity and yield |

Q & A

Q. What alternative synthetic routes avoid palladium catalysts?

- Methodology : Explore nucleophilic substitution (e.g., using 2-chloro-6-fluorobenzyl chloride with piperidine-4-carboxylic acid under basic conditions). Microwave-assisted synthesis (100°C, 30 min) can reduce reaction time. Validate efficiency via comparative yield analysis and green chemistry metrics (E-factor) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.